

A Technical Guide to the Anti-Influenza Virus Activity of Licoisoflavone B

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Compound of Interest

Compound Name: Licoisoflavone B

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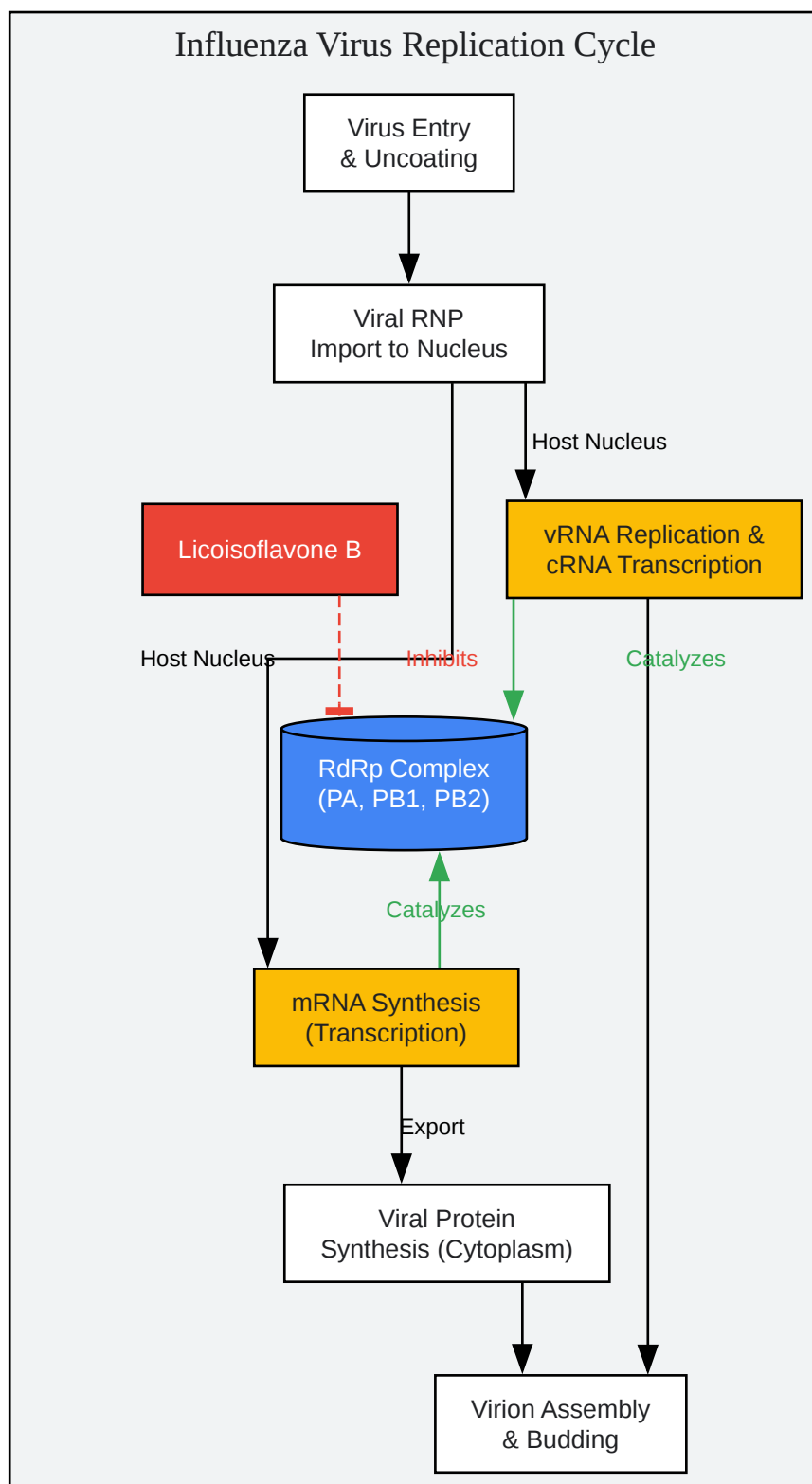
Executive Summary

Influenza A and B viruses continue to pose a significant global health threat, compounded by the emergence of antiviral resistance to existing therapeutics. This necessitates the exploration of novel antiviral agents with distinct mechanisms of action. **Licoisoflavone B**, a natural flavonoid derived from licorice (*Glycyrrhiza* spp.), has been identified as a potent inhibitor of a broad spectrum of influenza viruses.^{[1][2][3]} Mechanistic studies reveal that **Licoisoflavone B** directly targets the viral RNA-dependent RNA polymerase (RdRp) complex, a crucial enzyme for viral replication, thereby suppressing the synthesis of viral RNA and proteins.^{[1][3][4]} This compound demonstrates significant antiviral activity against various influenza A subtypes, including H1N1 and H3N2, as well as influenza B virus.^{[1][2]} With a favorable selectivity index, **Licoisoflavone B** presents a promising scaffold for the development of new-generation, broad-spectrum anti-influenza therapies.^{[1][3]}

Mechanism of Action: Targeting Viral RdRp

The primary antiviral mechanism of **Licoisoflavone B** against influenza virus is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) complex.^{[1][3][4]} The RdRp, consisting of PA, PB1, and PB2 subunits, is essential for the transcription and replication of the viral RNA genome within the host cell nucleus.

By targeting the RdRp, **Licoisoflavone B** effectively suppresses viral replication.[3] This inhibitory action has been confirmed through multiple experimental approaches, including luciferase reporter gene assays designed to specifically measure polymerase activity, which showed a dose-dependent reduction in RdRp function.[2] Further validation comes from Western blot and immunofluorescence assays, which demonstrate that treatment with **Licoisoflavone B** leads to a significant decrease in the expression of key viral proteins, such as the nucleoprotein (NP) and the polymerase subunit PB2.[1][4]



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Caption: Proposed mechanism of **Licoisoflavone B** action.

Quantitative Data: In Vitro Efficacy and Cytotoxicity

The antiviral activity of **Licoisoflavone B** has been quantified against several strains of influenza virus using Madin-Darby canine kidney (MDCK) cells. The tables below summarize the half-maximal inhibitory concentration (IC₅₀), half-maximal cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI).

Table 1: Antiviral Activity (IC₅₀) of **Licoisoflavone B** Against Influenza A Viruses

Virus Strain	Assay Method	Time Post-Infection (h)	IC ₅₀ (μM)	Reference
A/Puerto Rico/8/34 (H1N1)	Luciferase Reporter	-	6.7	[1][2]
A/Puerto Rico/8/34 (H1N1)	Luciferase Reporter	24	5.4	[1]
A/Puerto Rico/8/34 (H1N1)	Luciferase Reporter	48	12.1	[1]
A/Puerto Rico/8/34 (H1N1)	Luciferase Reporter	72	12.4	[1]
A/Puerto Rico/8/34 (H1N1)	Luciferase Reporter (added 6 hpi)	18	24.7	[2]
A/Puerto Rico/8/34 (H1N1)	RdRp Activity Assay	18	9.9	[2]
A/Darwin/9/2021 (H3N2)	Luciferase Reporter	24	15.3	[1][2]
A/Darwin/9/2021 (H3N2)	Luciferase Reporter	48	23.0	[1][2]

| A/Darwin/9/2021 (H3N2) | Luciferase Reporter | 72 | 12.4 | [1][2] |

Table 2: Antiviral Activity of **Licoisoflavone B** Against Influenza B Virus

Virus Strain	Assay Method	Time Post-Infection (h)	Observation	Reference
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| B/Beijing/ZYY-B18/2018 | RT-qPCR | 24, 48, 72 | Significant dose-dependent inhibition of viral RNA load |[1][2][4] |

Table 3: Cytotoxicity and Selectivity Index of **Licoisoflavone B**

Cell Line	CC ₅₀ (μM)	Selectivity Index (SI = CC ₅₀ /IC ₅₀)	Reference
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| MDCK-Gluc | 100 - 200 | 14.9 - 29.9 |[2] |

Experimental Protocols

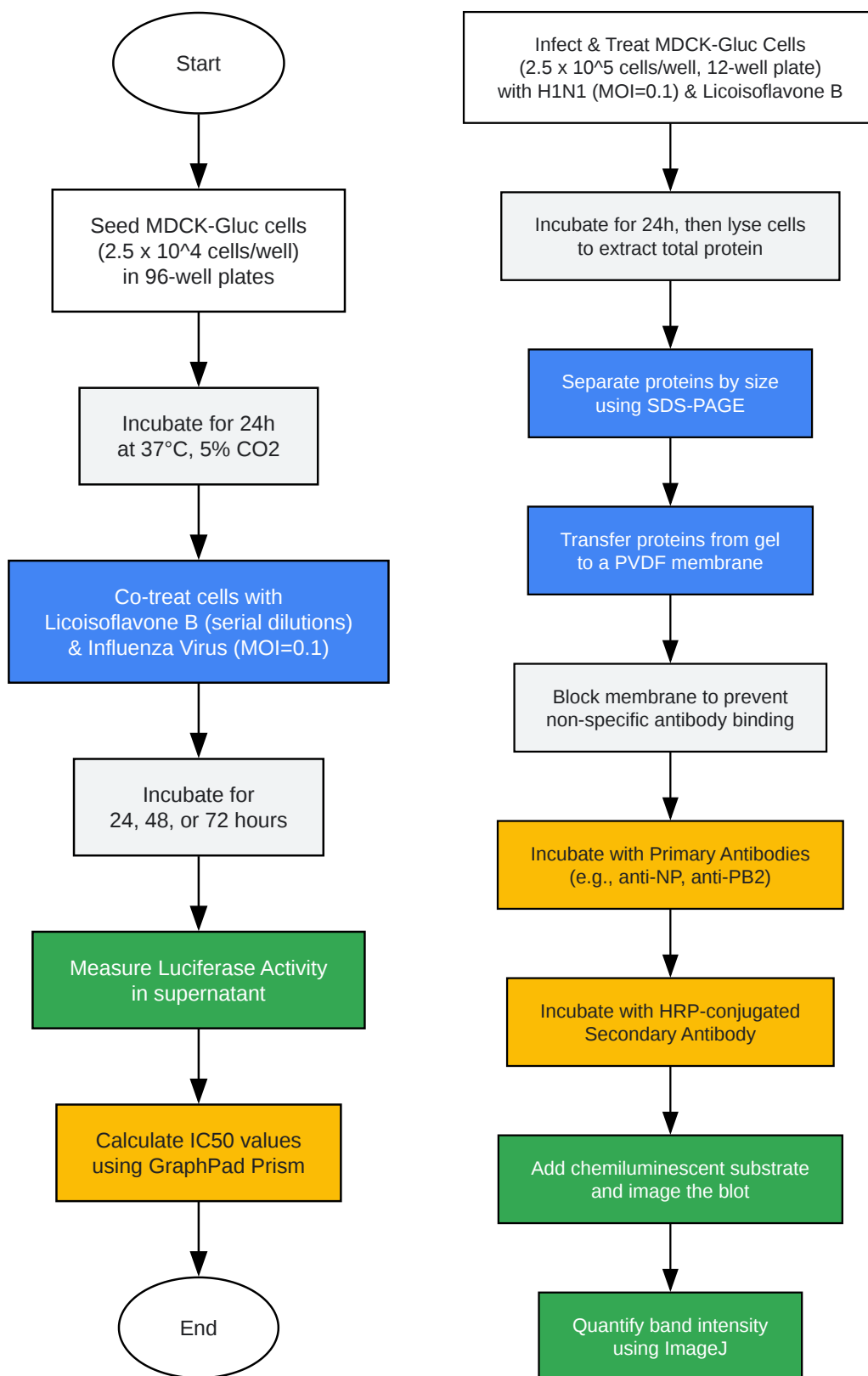
Detailed methodologies for the key experiments are provided below.

Cell Culture and Virus Strains

- Cell Line: Madin-Darby canine kidney (MDCK) cells engineered with a luciferase reporter gene (MDCK-Gluc) were utilized.[1]
- Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a 5% CO₂ atmosphere.[1]
- Virus Strains:
 - Influenza A/Puerto Rico/8/34 (H1N1)
 - Influenza A/Darwin/9/2021 (H3N2)
 - Influenza B/Beijing/ZYY-B18/2018[1][2]

Luciferase Reporter Gene Assay for Antiviral Activity

This assay quantitatively measures viral replication by detecting the expression of a luciferase reporter gene, which is induced upon viral polymerase activity.^[1]



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